(3-Iodopropyl)trimethoxysilane

説明

Significance of Silane (B1218182) Coupling Agents in Interfacial Engineering

At the heart of many advanced composite materials lies the interface, the boundary where two different materials meet. The strength and durability of the composite are often dictated by the adhesion at this interface. Silane coupling agents are instrumental in "interfacial engineering," the practice of modifying this boundary to enhance performance. acs.org They act as molecular bridges, forming strong chemical bonds with both inorganic and organic materials, thereby improving adhesion and stress transfer between them. researchgate.nettandfonline.com This enhanced coupling is critical in applications such as fiber-reinforced polymers and advanced coatings. acs.orgresearchgate.net

Overview of Bifunctional Organosilanes and Their Molecular Architecture

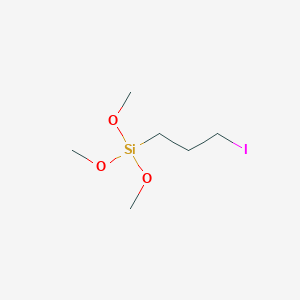

(3-Iodopropyl)trimethoxysilane is a prime example of a bifunctional organosilane. researchgate.net These molecules possess two distinct types of reactive groups, allowing them to interact with different materials. researchgate.net The general structure can be represented as Y-R-SiX₃, where:

X represents a hydrolyzable group, such as a methoxy (B1213986) (OCH₃) or ethoxy (OC₂H₅) group. These groups react with water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net

R is a non-hydrolyzable organic spacer, typically a short alkyl chain, that connects the two functional ends of the molecule. russoindustrial.ru

Y is an organofunctional group that is designed to react with an organic polymer. In the case of this compound, this is the iodopropyl group. smolecule.com

This dual reactivity is the key to their function as coupling agents. The silanol groups bond with inorganic substrates like glass or metal, while the organofunctional group interacts with the organic matrix. researchgate.netnih.gov

Historical Context and Evolution of Silane Chemistry for Material Modification

The journey of silane chemistry began in the 1940s with the development of fiberglass-reinforced composites. russoindustrial.ru Scientists discovered that treating the glass fibers with certain organosilanes dramatically improved the performance of the final composite material. russoindustrial.ru This breakthrough paved the way for the development of a wide array of silane coupling agents with different functionalities tailored for specific applications. russoindustrial.ru Over the decades, research has expanded from simple adhesion promotion to more sophisticated applications, including the creation of self-assembling monolayers, functionalized nanoparticles, and advanced drug delivery systems. hskbrchemical.comnih.gov

Chemical Profile of this compound

This compound, with the chemical formula C₆H₁₅IO₃Si, is a colorless to light yellow liquid. smolecule.com It is characterized by a molecular weight of approximately 290.17 g/mol . nih.govsigmaaldrich.com This compound is sensitive to moisture and light, which necessitates careful handling and storage. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅IO₃Si |

| Molar Mass | 290.17 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid smolecule.com |

| Density | ~1.482 g/mL at 20 °C smolecule.comsigmaaldrich.com |

| Boiling Point | 80 °C at 2 mmHg smolecule.com |

| Refractive Index | ~1.473 at 20 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 14867-28-8 nih.govsigmaaldrich.com |

Synthesis and Functionalization

The primary method for synthesizing this compound is through a halogen exchange reaction, often referred to as the Finkelstein reaction. smolecule.com This process typically involves reacting (3-chloropropyl)trimethoxysilane with sodium iodide in an acetone (B3395972) solvent. The higher reactivity of iodide compared to chloride drives the reaction forward, resulting in the desired iodinated silane. smolecule.com

Once synthesized, the iodopropyl group offers a versatile platform for further chemical modifications. The iodine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide range of other functional groups, opening up possibilities for creating materials with tailored properties for specific applications. smolecule.com For instance, it has been used in the synthesis of molecularly imprinted polymers for the selective recognition of biomolecules. smolecule.com

Applications in Materials Science

The unique properties of this compound make it a valuable tool in various areas of materials science. smolecule.com

Surface Modification

One of the primary applications is in surface modification. smolecule.com By forming a covalent bond with the surface of inorganic materials like glass, metals, and silica (B1680970), it can alter their surface properties. smolecule.compubcompare.ai This is particularly useful for improving the adhesion of organic coatings, adhesives, and polymers to these inorganic substrates. smolecule.com

Biomolecule Immobilization

The reactive nature of the iodopropyl group allows for the covalent attachment of biomolecules such as DNA, proteins, and enzymes to solid supports. smolecule.com This has significant implications for the development of biosensors, diagnostic tools, and platforms for cell culture. smolecule.com

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block. smolecule.com The presence of the reactive iodide allows for a variety of chemical transformations, enabling the creation of complex organic molecules with specific functionalities. smolecule.com

Spectroscopic Analysis

Spectroscopic techniques are crucial for characterizing this compound and confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the various protons and carbon atoms within the molecule. For example, characteristic signals in the ¹H NMR spectrum would correspond to the methoxy protons, the propyl chain protons, and the protons on the carbon bearing the iodine atom. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands would be expected for the Si-O-C bonds of the methoxy groups, the C-H bonds of the propyl chain, and the C-I bond. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-iodopropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILZGRNPRBIQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCI)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374769 | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14867-28-8 | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 3 Iodopropyl Trimethoxysilane

Synthetic Pathways to (3-Iodopropyl)trimethoxysilane

The preparation of this compound can be achieved through several synthetic strategies, primarily involving the introduction of the iodine atom onto a propyltrimethoxysilane backbone.

The most common and industrially significant method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.org This nucleophilic substitution (SN2) reaction involves converting a more readily available and less expensive chloropropyl precursor, (3-Chloropropyl)trimethoxysilane, into the desired iodo-derivative. google.com

The reaction is typically carried out by treating (3-Chloropropyl)trimethoxysilane with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable polar aprotic solvent, such as acetone (B3395972). wikipedia.org The success of this equilibrium reaction is driven by the differential solubility of the halide salts in the solvent. Sodium chloride (NaCl), formed as a byproduct, is insoluble in acetone and precipitates out of the solution. According to Le Châtelier's principle, this precipitation shifts the equilibrium towards the formation of the iodinated product, allowing for high conversion rates. wikipedia.org

Table 1: Finkelstein Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Byproduct (Precipitate) | Driving Principle |

|---|

Precise control over reaction conditions, particularly the exclusion of moisture, is critical to prevent the hydrolysis of the methoxy (B1213986) groups on the silicon atom, which can lead to the formation of undesirable siloxane (Si-O-Si) byproducts. smolecule.com

Direct synthesis methods provide an alternative to halogen exchange for producing functionalized silanes. One such approach involves the co-condensation of this compound and tetraethoxysilane. nih.govuzh.ch This process is used to create bifunctionalized mesoporous silica (B1680970) in a single step, where the iodopropyl groups are incorporated directly into the silica framework. nih.govresearchgate.net This method is particularly useful for preparing functionalized materials where the organic moiety is uniformly distributed within an inorganic matrix. researchgate.net

Other direct routes in organosilicon chemistry can involve the reaction of silicon hydrides with iodoalkanes, which allows for the direct formation of the silicon-carbon bond and incorporation of the iodopropyl group. smolecule.com

This compound serves as an effective alkylating agent for creating precursors to heterogeneous catalysts. The process involves the N-alkylation of heterocyclic compounds like imidazole (B134444). nih.gov While studies have demonstrated this reaction using (3-chloropropyl)trimethoxysilane, the iodo-analogue is an even more potent alkylating agent due to iodine being a superior leaving group compared to chlorine. researchgate.netmedjrf.com

In this synthesis, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon attached to the iodine atom in the this compound molecule, resulting in the formation of a C-N bond and the displacement of the iodide ion. The resulting product, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, can then be immobilized on a solid support like silica via its trimethoxysilyl group to create a heterogeneous catalyst. researchgate.net These catalysts are valued for their stability and reusability. researchgate.net

Chemical Transformations of the Iodopropyl Moiety

The terminal iodine atom in this compound is a highly reactive site, making it a valuable functional handle for a wide array of post-synthetic modifications.

The carbon-iodine bond in the iodopropyl group is susceptible to cleavage by a variety of nucleophiles. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions with soft nucleophiles such as amines and thiols. smolecule.com

Amination: Reaction with primary or secondary amines displaces the iodide to form the corresponding amino-functionalized silane (B1218182). This is a key route for preparing silane coupling agents used to enhance adhesion between organic polymers and inorganic substrates.

Thiolation: Reaction with thiols or a thiol precursor like thiourea introduces a thiol (-SH) functionality. smolecule.com These thiol-functionalized silanes are widely used for surface modification, particularly for binding to noble metal surfaces or for use in "click" chemistry reactions.

The high reactivity of the iodide allows these substitution reactions to proceed under relatively mild conditions. cas.cn

Table 2: Nucleophilic Substitution Products of this compound

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

|---|---|---|

| Primary Amine (R-NH₂) | Amino (-NHR) | Secondary Amino Silane |

| Secondary Amine (R₂NH) | Amino (-NR₂) | Tertiary Amino Silane |

Beyond its role as a precursor, this compound is employed to introduce the entire iodopropyl functional group onto other substrates, particularly inorganic surfaces. smolecule.com The trimethoxysilyl end of the molecule can undergo hydrolysis and condensation to form stable covalent siloxane bonds (Si-O-Si) with hydroxylated surfaces like glass, silica, and metal oxides. scientificlabs.co.uk

This grafting process anchors the molecule to the surface, leaving the iodopropyl group extending away from the substrate. This tethered, reactive iodopropyl group is then available for subsequent chemical transformations, allowing for the build-up of more complex organic structures on the surface. This dual reactivity is fundamental to its use in creating biosensors, chromatographic stationary phases, and other advanced materials where a stable, functionalized surface is required. smolecule.com

Reaction with Cyclam for Silyl (B83357) Cyclam Synthesis

Detailed research findings on the direct reaction of this compound with cyclam (1,4,8,11-tetraazacyclotetradecane) for the specific synthesis of a "silyl cyclam" are not extensively documented in publicly available scientific literature. This type of reaction would theoretically involve the nucleophilic secondary amines of the cyclam ring attacking the electrophilic carbon adjacent to the iodine atom in the iodopropyl chain. Such a reaction would be a classic N-alkylation, resulting in the covalent attachment of the silane moiety to the cyclam macrocycle. The resulting product would be a versatile ligand, capable of chelating metal ions via the cyclam ring while simultaneously possessing the ability to bind to hydroxylated surfaces through its trimethoxysilane (B1233946) group.

Hydrolysis and Condensation Mechanisms of Trimethoxysilane Group

The trimethoxysilane moiety of this compound is the active component for surface modification and network formation. This occurs through a two-step process: hydrolysis of the methoxy groups to form reactive silanol (B1196071) groups, followed by condensation to form stable siloxane bonds.

Formation of Silanol Groups and Oligomers

The initial step in the reaction of the trimethoxysilane group is hydrolysis. In the presence of water, the methoxy groups (–OCH₃) are sequentially replaced by hydroxyl groups (–OH), forming silanols and releasing methanol as a byproduct. nih.govsigmaaldrich.com This reaction can be catalyzed by acids or bases.

The hydrolysis proceeds in steps, forming mono-, di-, and ultimately tri-hydroxysilanes (silanetriols). sigmaaldrich.com These intermediate silanols are highly reactive. They can then undergo intermolecular condensation reactions with each other, where two silanol groups react to form a siloxane bond (Si–O–Si) and a molecule of water. sigmaaldrich.com This process leads to the formation of dimers, trimers, and larger low-molecular-weight oligomers in solution before significant interaction with a surface occurs. The rate of hydrolysis and the subsequent self-condensation are influenced by factors such as pH, water concentration, and the presence of solvents like ethanol.

Table 1: Hydrolysis and Oligomerization Steps

| Step | Reactants | Products | Byproduct |

|---|---|---|---|

| Hydrolysis 1 | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) | CH₃OH |

| Hydrolysis 2 | R-Si(OCH₃)₂(OH) + H₂O | R-Si(OCH₃)(OH)₂ | CH₃OH |

| Hydrolysis 3 | R-Si(OCH₃)(OH)₂ + H₂O | R-Si(OH)₃ | CH₃OH |

| Condensation | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ | H₂O |

R represents the (3-Iodopropyl) group.

Dehydration Condensation on Hydroxylated Surfaces

Once silanol groups have formed on the this compound molecule, they can react with hydroxyl groups present on the surface of various substrates, such as silica, glass, or metal oxides. This process, known as dehydration condensation, involves the formation of a covalent siloxane bond between the silicon atom of the silane and the oxygen atom of the surface hydroxyl group, with the elimination of a water molecule.

This reaction is crucial for the function of silanes as coupling agents, creating a durable link between an inorganic substrate and an organic functional group. The reaction's efficiency and the resulting surface coverage depend on the density and accessibility of surface hydroxyls. Pre-treatment of surfaces, for instance with plasma, can be used to generate silanol groups and activate the surface for silanization. The condensation reaction effectively grafts the silane molecule onto the substrate, modifying the surface properties.

Table 2: Surface Condensation Reaction

| Reactant 1 | Reactant 2 | Covalent Bond Formed | Byproduct |

|---|---|---|---|

| R-Si(OH)₃ (Hydrolyzed Silane) | Substrate-OH (Surface Hydroxyl) | R-Si-O-Substrate (Siloxane Bridge) | H₂O |

R represents the (3-Iodopropyl) group.

Formation of Siloxane Networks

In addition to reacting with surface hydroxyls, the silanol groups of adjacent, surface-bound silane molecules can undergo further condensation reactions with each other. This lateral condensation results in the formation of a cross-linked, polymeric siloxane (Si-O-Si) network on the substrate surface.

This network structure enhances the stability and durability of the grafted layer. The extent of cross-linking depends on reaction conditions such as temperature, moisture, and the surface concentration of the silane. The formation of these robust, three-dimensional networks is fundamental to the performance of silane coupling agents in promoting adhesion and modifying surface chemistry.

Interfacial Science and Surface Functionalization with 3 Iodopropyl Trimethoxysilane

Mechanism of Action as a Silane (B1218182) Coupling Agent

The efficacy of (3-Iodopropyl)trimethoxysilane as a coupling agent stems from its ability to interact with both inorganic and organic materials through distinct chemical and physical mechanisms. The trimethoxysilane (B1233946) end of the molecule is reactive toward inorganic surfaces, while the iodopropyl group provides a site for interaction or reaction with an organic matrix.

Once formed, these silanol (B1196071) groups can condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like metal oxides and silica (B1680970). This condensation reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the surface .

Simultaneously, the silanol groups of adjacent this compound molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the substrate surface . This network enhances the mechanical and chemical stability of the interfacial layer. While multiple bonds can form, it is common for only one or two of the three silanol groups to react directly with the substrate surface, with the remaining groups participating in the siloxane network or remaining as free silanol groups gelest.com.

Hydrolysis: The three methoxy (B1213986) groups react with water to form silanetriol and methanol.

Condensation: The silanol groups condense with hydroxyl groups on the inorganic surface, forming covalent siloxane bonds.

Cross-linking: Adjacent silane molecules condense with each other to form a stable, cross-linked siloxane network.

Prior to the formation of covalent bonds, physical adsorption of the silane molecules onto the substrate surface occurs. This initial interaction is driven by weaker forces such as hydrogen bonding and van der Waals forces. The silanol groups of the hydrolyzed this compound can form hydrogen bonds with the hydroxyl groups on the substrate surface gelest.com.

While covalent bond formation is the ultimate goal for robust adhesion, this initial physisorption plays a critical role in orienting the silane molecules at the interface, facilitating the subsequent condensation reactions. In some cases, particularly under anhydrous conditions, the interaction may be limited to this physisorbed layer. However, for durable and long-lasting surface modification, the formation of covalent siloxane bonds is essential.

The bifunctional nature of this compound allows it to act as a molecular bridge, connecting chemically dissimilar materials smolecule.com. The trimethoxysilyl end of the molecule forms a strong, stable link with the inorganic substrate through siloxane bonds. The iodopropyl group, extending away from the surface, provides a reactive site for interaction with an organic polymer matrix .

The iodine atom on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent bonding of the silane to various organic polymers, such as those containing amine or thiol functional groups. This ability to form covalent bonds with both the inorganic filler and the organic matrix is the essence of the molecular bridge concept, leading to significantly improved adhesion and mechanical properties in composite materials smolecule.com.

Surface Modification of Inorganic Substrates

This compound is widely used to modify the surface properties of various inorganic materials. The formation of a stable, covalently bonded organosilane layer can alter the surface energy, wettability, and chemical reactivity of the substrate, enabling its integration into a wide range of applications.

Functionalization of Metal Oxides (e.g., TiO2, SnO2, ZnO)

The surfaces of many metal oxides, such as titanium dioxide (TiO2), tin oxide (SnO2), and zinc oxide (ZnO), are rich in hydroxyl groups, making them ideal candidates for modification with silane coupling agents like this compound. The mechanism of attachment is analogous to that on silica surfaces, involving the hydrolysis of the methoxy groups followed by condensation with the surface hydroxyls to form stable metal-O-Si bonds.

Titanium Dioxide (TiO2): The surface of TiO2 nanoparticles can be successfully functionalized with organosilanes to improve their dispersion in polymer matrices and for various applications, including photocatalysis and self-cleaning coatings researchgate.net. The grafting of silanes onto the TiO2 surface has been confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the presence of Ti-O-Si chemical bonds researchgate.net.

Zinc Oxide (ZnO): Silane chemistry is an effective strategy for the chemical functionalization of ZnO surfaces, which is important for applications in hybrid inorganic-organic devices nih.gov. The modification of ZnO with silanes can alter its surface properties, such as hydrophobicity, and is crucial for optimizing the performance of ZnO-based biosensors and electronics nih.govmatec-conferences.org. The formation of siloxane bonds on the ZnO surface has been shown to improve the corrosion resistance of epoxy coatings containing ZnO nanoparticles matec-conferences.org.

Tin Oxide (SnO2): The surface of tin oxide nanoparticles can also be functionalized with silanes. Studies have shown that the amount of silane grafted onto the tin oxide surface is often limited to a monolayer nih.gov. This modification is important for applications where tin oxide is used as a filler in polymer composites.

The table below summarizes findings from studies on the functionalization of various metal oxides with silane coupling agents.

| Metal Oxide | Silane Coupling Agent | Key Findings |

| TiO2 | (3-Aminopropyl)trimethoxysilane | Successful grafting confirmed by FTIR, showing Ti-O-Si bonds. researchgate.net |

| ZnO | Alkyltriethoxysilane | Produced stable hydrophobic surfaces with contact angles up to 106°. nih.gov |

| SnO2 | 3-Methacryloxypropyltrimethoxysilane | Grafted amount limited to a monolayer, with molecules oriented parallel to the surface. nih.gov |

Modification of Silica Surfaces

Silica (SiO2), in its various forms (e.g., glass, quartz, silica nanoparticles), is one of the most common substrates for modification with this compound. The high density of silanol (Si-OH) groups on the silica surface provides ample sites for reaction with the hydrolyzed silane.

The covalent attachment of this compound to silica surfaces via siloxane bonds creates a robust and stable functionalized surface smolecule.com. The iodopropyl groups are then available for further chemical transformations, such as nucleophilic substitution reactions, allowing for the attachment of a wide range of organic molecules . This versatility makes it a valuable tool for applications in chromatography, biosensors, and the development of hybrid organic-inorganic materials.

Research has demonstrated that this modification can be used to graft a variety of polymers from silica surfaces, creating materials with tailored properties nih.gov. The concentration of the silane coupling agent can play a key role in the functionalization of silica nanoparticles, influencing the optimal performance of the resulting materials researchgate.net.

The table below presents data on the modification of silica surfaces with different silane coupling agents.

| Substrate | Silane Coupling Agent | Purpose of Modification | Analytical Techniques Used |

| Silicate Glass | 3-(Mercaptopropyl)trimethoxysilane | To initiate thiol-ene polymerization from the surface. | ATR-FTIR, XPS, TM-AFM nih.gov |

| Silica Nanoparticles | 3-(Glycidoloxypropyl)trimethoxysilane | To improve dispersion in a polymer matrix. | FTIR, FESEM researchgate.net |

| Macroporous Silica Gel | Vinyl Triethoxysilane | To create a hydrophobic surface. | FTIR, TGA, SEM nih.gov |

Surface Grafting onto Mesoporous Silica Supports

This compound can be used to organically modify mesoporous silica supports through grafting methods. mdpi.comresearchgate.net The process involves the reaction of the trimethoxysilyl group of the silane with the silanol groups (Si-OH) present on the surface of the mesoporous silica. This reaction is typically a hydrolysis and condensation process. First, the methoxy groups (-OCH₃) of the silane hydrolyze in the presence of trace amounts of water to form silanol groups (Si-OH). These silanol groups then condense with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and effectively "grafting" the iodopropyl functionality onto the support.

This surface modification transforms the hydrophilic silica surface into a more hydrophobic one, tailored for specific applications. The grafted iodopropyl groups serve as reactive sites for further chemical transformations, allowing for the covalent attachment of a wide range of organic molecules. This functionalization is crucial for applications in catalysis, separation sciences, and drug delivery, where the controlled immobilization of specific functionalities onto a high-surface-area support is required.

Table 1: Grafting of Silanes onto Mesoporous Silica

| Silane Compound | Support Material | Key Findings |

|---|---|---|

| This compound | Mesoporous Silica | Can be used for organic modification via grafting. mdpi.comresearchgate.net |

| 3-Glycidoxypropyltrimethoxysilane | Mesoporous Silica | Successful grafting achieved, leading to materials with high surface area and potential for metal-ion adsorption. mdpi.com |

Chemical Functionalization of Two-Dimensional Materials (e.g., MoS₂, MXenes)

The surface of two-dimensional (2D) materials like molybdenum disulfide (MoS₂) and MXenes can be chemically functionalized using organosilanes to tailor their properties for various applications. nih.govresearchgate.netresearchgate.net While direct research on the use of this compound for this purpose is not extensively documented, the principles of silane chemistry suggest its potential. The surfaces of these 2D materials often possess hydroxyl (-OH) groups, which can serve as anchor points for the trimethoxysilyl group of the silane, similar to the mechanism on silica surfaces. nih.gov

For MXenes, which are transition metal carbides and nitrides, surface functionalization with silanes like aminosilanes has been shown to be effective. ncsu.edunih.govmdpi.comresearchgate.net This modification can alter the surface charge and improve the stability of the MXene sheets. ncsu.edunih.govmdpi.com By analogy, this compound could be used to introduce a reactive iodo-functionalized layer on the MXene surface, opening up possibilities for subsequent nucleophilic substitution reactions.

Similarly, the surface of MoS₂ can be functionalized to enhance its properties for applications in electronics and sensing. researchgate.netmdpi.com The introduction of a reactive organic layer via silanization can improve its compatibility with polymer matrices in composites or allow for the covalent attachment of sensing molecules. The iodopropyl group of this compound would offer a different reaction pathway compared to more commonly used aminosilanes, potentially enabling a broader range of functionalization strategies.

Functionalization of Glass Beads for Solid-Phase Synthesis

This compound has been demonstrated to be a superior alternative to commonly used amino silanes for the functionalization of glass beads in solid-phase peptide synthesis. nih.gov In this application, the trimethoxysilyl group of the silane reacts with the hydroxyl groups on the glass bead surface, creating a stable covalent linkage. The iodopropyl group is then available for the immobilization of the first amino acid or peptide.

One of the key advantages of using this compound is the simplification of the synthesis process. Traditional methods often involve the use of amino silanes, which require a multi-step process to link the peptide. The use of an iodo silane allows for a more direct coupling, for instance, with the thiol group of a terminal cysteine residue under basic conditions. nih.gov This approach not only reduces the number of reaction steps but also avoids potential side reactions associated with the amino groups of the silane.

Research has shown that molecularly imprinted polymers (MIPs) synthesized using a this compound-functionalized solid phase exhibit high purity and specificity, with nanomolar affinity for the target peptide. nih.govmdpi.com This indicates that the iodo silane provides a stable and reliable platform for solid-phase synthesis.

Table 2: Comparison of Silanes for Glass Bead Functionalization in Solid-Phase Synthesis

| Silane Compound | Key Advantages |

|---|---|

| This compound (IPTMS) | Superior alternative to amino silanes, straightforward conjugation with thiols, reduces side reactions. nih.gov |

| Amino Silanes (e.g., APTES, AHAMTES) | Commonly used, but can lead to side reactions and require multi-step linking processes. nih.gov |

Interfacial Reinforcement in Composite Materials

Enhancement of Adhesion Between Organic Polymers and Inorganic Substrates

This compound can act as an effective adhesion promoter at the interface between organic polymers and inorganic substrates. mdpi.com The mechanism of adhesion promotion relies on the dual reactivity of the silane molecule. The trimethoxysilyl end of the molecule hydrolyzes to form silanol groups, which then condense with hydroxyl groups on the inorganic surface (e.g., glass, metal oxides), forming strong, covalent siloxane bonds.

This creates a robust chemical bridge between the inorganic substrate and the organic polymer. The iodopropyl group, extending away from the surface, can then interact with the polymer matrix. This interaction can be through physical entanglement or, more effectively, through chemical reaction with the polymer chains, leading to a covalently bonded interface. The result is a significant improvement in the adhesion between the two dissimilar materials, which is crucial for the durability and performance of coatings, adhesives, and sealants. mdpi.com The strong interfacial bond helps to prevent delamination, especially in the presence of moisture, which is a common cause of bond failure.

Application in Polymer Nanocomposites (e.g., Polyurethane-TiO₂, PLA Composites)

While specific research on the use of this compound in polyurethane-TiO₂ and PLA composites is limited, its potential as an interfacial reinforcing agent can be inferred from the behavior of other silane coupling agents in similar systems. In polyurethane-TiO₂ nanocomposites, the surface of the TiO₂ nanoparticles is often modified to improve their dispersion in the polyurethane matrix and to enhance the interfacial adhesion. A silane coupling agent can bond to the hydroxyl groups on the TiO₂ surface, while its organic functional group can react with the polyurethane matrix. The iodopropyl group of this compound could potentially react with functional groups in the polyurethane or its precursors, leading to a covalently linked interface and improved mechanical and thermal properties of the nanocomposite.

In polylactic acid (PLA) composites, which often incorporate natural fibers or inorganic fillers, improving the interfacial adhesion between the hydrophilic filler and the hydrophobic PLA matrix is a key challenge. mdpi.com Silane coupling agents are commonly used to treat the surface of the fillers. The trimethoxysilyl group of this compound would be expected to react with the hydroxyl groups on the filler surface, while the iodopropyl group could potentially be made to react with the PLA matrix, for instance, through grafting reactions initiated at the ester groups of PLA under specific conditions. This would lead to improved stress transfer from the matrix to the filler, resulting in enhanced mechanical properties of the PLA composite.

Improvement of Interface Properties in Fiber-Reinforced Composites (e.g., Glass Fibers)

This compound can be used to functionalize the surface of glass fibers. The trimethoxysilyl group reacts with the silanol groups on the glass surface, forming a durable covalent bond. The iodopropyl groups then extend into the polymer matrix. During the composite manufacturing process, these reactive groups can form covalent bonds with the polymer resin, creating a strong and stable interface.

A strong interface is essential for effective load transfer from the matrix to the reinforcing fibers, which is the fundamental principle of composite materials. By improving the interfacial adhesion, this compound can contribute to enhanced mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. Furthermore, a well-bonded interface can improve the composite's resistance to environmental degradation, such as moisture ingress, which can weaken the interface and compromise the material's long-term performance.

Self-Assembled Monolayers (SAMs) Formation

The use of this compound as a precursor for self-assembled monolayers (SAMs) represents a significant strategy in the field of interfacial engineering, particularly for advanced optoelectronic devices. These ultrathin layers are designed to modify surface properties, passivate defects, and improve the mechanical integrity of interfaces.

Design and Assembly of this compound-based SAMs

The molecular architecture of this compound is ideally suited for the formation of SAMs at the interface between metal oxide electron transport layers (ETLs) and perovskite active layers in solar cells. researching.cn The molecule's design consists of three key components:

Anchor Group: The trimethoxysilane (–Si(OCH₃)₃) head acts as the anchoring group. researching.cn It readily undergoes hydrolysis and condensation reactions with hydroxyl (-OH) groups present on the surface of common ETL materials like tin oxide (SnO₂) and titanium dioxide (TiO₂). mdpi.com This process forms strong covalent siloxane (Si-O-Si) bonds, firmly grafting the molecule to the substrate.

Linker: A propyl (−(CH₂)₃−) chain serves as a spacer, providing a defined distance between the substrate and the functional end of the molecule. researching.cn

Terminal Group: The terminal iodine (–I) group is the functional end of the molecule. researching.cn This group is critical for interacting with the overlying perovskite layer, influencing its crystallization and passivating interfacial defects. osti.gov

The assembly process is typically carried out by applying a solution of this compound onto the ETL substrate prior to the deposition of the perovskite layer. researching.cn The silane head reacts with the surface, leading to the spontaneous formation of a densely packed monolayer. This process effectively modifies the surface energy and chemical properties of the ETL. mdpi.com

Influence of SAMs on Interfacial Mechanical and Optoelectronic Properties

The introduction of a this compound SAM at the ETL/perovskite interface yields substantial improvements in both mechanical durability and optoelectronic performance.

Mechanical Properties: Research has demonstrated that the SAM significantly enhances the interfacial adhesion toughness (measured as fracture toughness, Gc), a critical factor for the long-term reliability of solar cells. The application of the SAM has been shown to increase this toughness by nearly three-fold compared to an unmodified interface. osti.gov This enhancement in mechanical reliability is attributed to the strong covalent bonding of the SAM to the ETL and favorable interactions with the perovskite layer. mdpi.comhku.hk This toughening effect helps prevent delamination and the formation of voids at the interface during operation. mdpi.com

| Interface Configuration | Reported Improvement in Interfacial Toughness (Gc) | Reference |

|---|---|---|

| c-TiO₂ vs. m-TiO₂ with SAM | Nearly three-fold increase | osti.gov |

| SnO₂ with I-terminated SAM | Increased adhesion toughness and mechanical reliability | mdpi.comhku.hk |

Applications in Perovskite Solar Cells

The targeted interfacial modification using this compound SAMs has led to state-of-the-art performance in both rigid and flexible perovskite solar cells (PSCs). The synergistic improvements in mechanical and optoelectronic properties translate directly into higher power conversion efficiencies (PCE) and superior operational stability.

Devices incorporating this SAM at the ETL/perovskite interface have achieved PCEs exceeding 24%. osti.gov Perhaps more significantly, these devices exhibit exceptional long-term stability. For instance, mesoscopic PSCs with the SAM have shown an extrapolated T80 (the time for the device to retain 80% of its initial PCE) of approximately 18,000 hours under operational conditions. osti.gov In flexible perovskite solar cells, the SAM contributes to enhanced durability over thousands of bending cycles while enabling high efficiencies of over 21% and a T90 (time to 90% of initial PCE) of 1,000 hours. osti.gov These results underscore the critical role of this compound in advancing the commercial viability of perovskite photovoltaic technology.

| Device Type | Active Area | Power Conversion Efficiency (PCE) | Reported Stability | Reference |

|---|---|---|---|---|

| Rigid Mesoscopic PSC | 0.1 cm² | > 24% | ~18,000 h (T80) | osti.gov |

| Rigid Mesoscopic PSC | 1.0 cm² | > 20% | ~10,000 h (T80) | osti.gov |

| Flexible PSC | Not Specified | 21.03% | 1,000 h (T90); >10,000 bending cycles | osti.gov |

Advanced Applications in Research and Technology

Immobilization Techniques for Biomolecules and Catalysts

The ability to anchor molecules to solid supports is fundamental in fields ranging from biotechnology to catalysis. (3-Iodopropyl)trimethoxysilane serves as a key surface modification agent, introducing a reactive alkyl iodide terminus that is amenable to various conjugation chemistries. The process typically involves two steps: first, the hydrolysis of the methoxysilane (B1618054) groups and their condensation with hydroxyl groups on the substrate surface (e.g., silica (B1680970), glass) to form stable siloxane bonds. Second, the terminal iodine atom, being an excellent leaving group, readily undergoes nucleophilic substitution reactions.

Enzyme Immobilization on Silane-Modified Surfaces

Enzyme immobilization is a critical technique used to enhance enzyme stability, facilitate catalyst recovery, and enable continuous industrial processes. While direct examples using this compound are specific to proprietary research, the chemical principles strongly support its application.

The surface of a substrate is first functionalized with this compound, creating a layer of reactive iodopropyl groups. Enzymes, being rich in nucleophilic amino acid residues, can then be covalently attached.

Key Nucleophilic Residues on Enzyme Surfaces:

| Amino Acid | Functional Group | Reaction Type with Iodopropyl Group |

|---|---|---|

| Lysine (B10760008) | Primary Amine (-NH₂) | Alkylation (forms a secondary amine linkage) |

| Cysteine | Thiol (-SH) | Thioether formation |

| Aspartic Acid | Carboxylate (-COO⁻) | Esterification |

The reaction between the iodopropyl-functionalized surface and nucleophilic groups on the enzyme (e.g., the primary amine of a lysine residue or the thiol of a cysteine residue) results in a stable, covalent bond. This method securely anchors the enzyme to the support, preventing leaching while often improving its operational stability under harsh conditions.

Immobilization of Peptides and Thiols on Solid Phases

The covalent attachment of peptides and thiol-containing molecules to solid phases is essential for applications in biosensors, chromatography, and cell culture. The high reactivity of the iodopropyl group towards thiols makes this compound an ideal choice for this purpose.

The immobilization strategy involves the nucleophilic attack of a thiol group (R-SH) on the terminal carbon of the iodopropyl chain, displacing the iodide ion in a classic SN2 reaction. This forms a highly stable thioether bond. This method is particularly effective for:

Cysteine-containing peptides: The thiol side chain of cysteine residues can be selectively targeted for immobilization, allowing for controlled orientation of the peptide on the surface.

Thiolated molecules: Any molecule modified to contain a thiol group can be readily attached to an iodopropyl-functionalized surface.

Studies on silica surfaces have shown they can promote the oxidation of thiols to disulfides nih.gov. However, the use of a haloalkylsilane like this compound ensures a direct and stable covalent linkage through the formation of a thioether, which is often preferred for robust applications.

Covalent Anchoring of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or pH. Anchoring these switches to surfaces is a key step in the development of molecular electronics, smart materials, and sensors.

This compound provides a robust platform for this anchoring process. A substrate is first treated with the silane (B1218182) to present a surface of reactive iodopropyl groups. The molecular switch, which must be synthesized to include a nucleophilic functional group (such as an amine, thiol, or hydroxyl group), is then introduced. The nucleophile on the switch reacts with the surface-bound iodopropyl group, forming a stable covalent bond. The specific positioning and orientation of the anchored molecule are critical for its function, and studies have shown that even small differences in anchoring positions can significantly alter the properties of the immobilized system nih.gov. This method ensures that the molecular switches are permanently fixed to the substrate, allowing their state-switching properties to be harnessed in a solid-state device.

Heterogeneous N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands in organometallic chemistry and as organocatalysts in their own right. To improve their recyclability and applicability in flow chemistry, NHCs are often immobilized on solid supports, a process known as heterogenization.

This compound is an effective linker for creating silica-supported NHC catalysts researchgate.netsemanticscholar.orgchemrxiv.org. The synthesis pathway is as follows:

Surface Functionalization: A solid support, typically silica gel, is reacted with this compound to create an iodopropyl-functionalized surface (SiO₂-C₃H₆I).

NHC Precursor Attachment: An NHC precursor, such as an N-substituted imidazole (B134444), is reacted with the functionalized silica. The nitrogen atom of the imidazole acts as a nucleophile, displacing the iodide to form a covalently attached imidazolium (B1220033) salt.

Deprotonation: The immobilized imidazolium salt is treated with a base to remove the acidic proton between the two nitrogen atoms, generating the active, surface-bound NHC catalyst.

This immobilization prevents the catalyst from leaching into the product stream, simplifies purification, and allows for the catalyst to be reused across multiple cycles.

Molecularly Imprinted Polymers (MIPs) Synthesis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with recognition sites tailored for a specific target molecule (the "template"). They are often referred to as "plastic antibodies" for their high specificity and affinity. The solid-phase synthesis of MIPs has become a leading method for producing high-quality imprinted nanoparticles (nanoMIPs) with uniform binding sites and minimal template leakage sigmaaldrich.comresearchgate.net.

Role of this compound in Template Immobilization

In solid-phase MIP synthesis, the template molecule is first covalently immobilized onto a solid support, such as glass beads researchgate.netnih.govresearchgate.net. This step is crucial as it ensures that the recognition sites formed during polymerization are located at the surface of the resulting polymer particles, making them easily accessible.

This compound plays a pivotal role in this template immobilization process. The procedure mirrors that used for other biomolecules:

The solid support (e.g., glass beads) is functionalized with this compound.

The template molecule, which must possess a nucleophilic group (e.g., -NH₂, -SH, -OH), is reacted with the iodopropyl-modified support. This reaction covalently anchors the template to the solid phase.

A mixture of functional monomers and cross-linkers is added and polymerized around the immobilized template.

After polymerization, the newly formed polymer particles are washed to remove low-affinity polymers. Finally, the covalent bond between the template and the support is cleaved (or the high-affinity nanoparticles are eluted under specific conditions), releasing the nanoMIPs with well-defined, template-free binding cavities.

This immobilization strategy is a cornerstone of modern MIP synthesis, enabling the production of robust and highly selective synthetic receptors for a wide range of applications researchgate.netnih.gov.

Advantages of Iodo Silanes over Amino Silanes in MIPs Synthesis

In the solid-phase synthesis of Molecularly Imprinted Polymers (MIPs), the choice of silane for immobilizing the template molecule is critical to the purity and affinity of the final polymer. While amino silanes have been traditionally used, research has identified several problematic side reactions that can negatively impact MIP performance. These side reactions can include unwanted acylation, alkylation, or Schiff base formation involving the primary or secondary amine, leading to impurities and reduced binding efficiency. researchgate.net

This compound (IPTMS) has emerged as a superior alternative to amino silanes for several key reasons:

Reduced Side Reactions: The iodo group is less prone to the variety of side reactions that amino groups can undergo during the complex steps of peptide synthesis and polymerization. This leads to a cleaner reaction environment and higher purity MIPs.

Higher Affinity and Specificity: In comparative studies, MIPs synthesized using an IPTMS-based solid phase have demonstrated higher specificity and nanomolar affinity for their target peptides, outperforming their amino silane-based counterparts across all tested metrics.

Simplified Immobilization: The use of IPTMS can reduce the number of steps necessary for template immobilization, streamlining the synthesis process. The direct and stable linkage formed via the iodo group avoids the complications associated with the reactivity of amino groups. researchgate.net

Increased Stability: IPTMS has shown increased stability on solid phases like glass beads and iron oxide nanoparticles compared to its amino counterparts, such as aminomethyltriethoxysilane (AHAMTES). mdpi.com This enhanced stability is crucial for the durability and reusability of the MIPs.

A notable limitation of the IPTMS approach is its primary suitability for immobilizing peptides or templates that contain thiol groups, which readily react with the iodo-functionalized surface.

Table 1: Comparison of Silanes in MIPs Synthesis

| Feature | Iodo Silanes (IPTMS) | Amino Silanes (e.g., AHAMTES, APTES) |

|---|---|---|

| Primary Reaction | Nucleophilic substitution with thiols | Amide bond formation, Schiff base formation |

| Side Reactions | Minimal | Prone to various side reactions (e.g., guanidinylation, diketopiperazine formation) iris-biotech.deslideshare.net |

| Resulting Purity | High | Can be compromised by byproducts |

| Target Affinity | High (nanomolar range reported) | Variable, often lower due to impurities |

| Process Complexity | Fewer steps for template immobilization | Can require more complex protection/deprotection steps |

| Stability | Increased hydrolytic stability on solid supports | Known issues with poor stability in water researchgate.netmdpi.com |

| Primary Limitation | Most effective for thiol-containing templates | Broader reactivity but less specific |

Applications in Selective Recognition of Biomolecules

The superior performance of IPTMS in MIP synthesis directly translates to its successful application in the selective recognition of clinically relevant biomolecules. A prime example is the development of MIP nanoparticles for the detection of epitopes of the epidermal growth factor receptor (EGFR), a well-known cancer biomarker.

By using IPTMS to immobilize a specific EGFR peptide epitope on a solid phase, researchers have synthesized MIPs with high precision. These synthetic receptors exhibit nanomolar affinity and are capable of distinguishing the target peptide from scrambled, non-specific peptide sequences. This high degree of selectivity is crucial for developing robust diagnostic assays and sensors, where the goal is to detect minute quantities of a specific biomarker in a complex biological sample like blood plasma or urine. The ability to create these highly specific "plastic antibodies" using IPTMS opens avenues for cost-effective and stable alternatives to natural antibodies in various bioanalytical formats. researchgate.net

Nanomaterial Functionalization

The versatility of this compound extends to the surface modification of a wide array of nanomaterials. The trimethoxysilyl end of the molecule forms stable covalent Si-O-Si bonds with hydroxyl groups present on the surfaces of materials like silica, while the iodopropyl group serves as a reactive handle for further functionalization.

Silica nanoparticles (SNPs) are widely used in various fields due to their stability, low toxicity, and well-established synthesis methods. uu.nlkoreascience.kr Modifying their surfaces with organic functional groups is key to tailoring their properties for specific applications. IPTMS is an effective reagent for this purpose, allowing for the introduction of a reactive iodopropyl group onto the SNP surface.

The process typically involves the hydrolysis and condensation of IPTMS onto the silica surface, which is rich in silanol (B1196071) (Si-OH) groups. This creates a covalent linkage and a surface decorated with alkyl iodide functionalities. These functionalized SNPs can then be used in subsequent reactions, such as nucleophilic substitution, where the iodide ion is an excellent leaving group. This two-step approach allows for the attachment of a wide variety of organic molecules that might not be available as organosilane precursors themselves. flinders.edu.au

A significant application of IPTMS-functionalized nanoparticles is the creation of surfaces with antimicrobial properties. This is achieved through a process called quaternization. After functionalizing a nanoparticle substrate (e.g., silica or iron oxide) with IPTMS, the surface-bound iodopropyl groups are reacted with a tertiary amine.

This reaction, a form of N-alkylation, results in the formation of a quaternary ammonium (B1175870) salt covalently attached to the nanoparticle surface. fao.org Quaternary ammonium compounds are well-known for their ability to disrupt the cell membranes of bacteria, leading to cell death upon contact. frontiersin.orgresearchgate.net Nanoparticles functionalized in this manner gain a potent, non-leaching antimicrobial surface, making them suitable for integration into coatings, medical devices, and other materials where preventing biofilm formation is critical. The use of a haloalkyl silane like IPTMS or its chloro-analogue, (3-chloropropyl)trimethoxysilane, is a key step in synthesizing these advanced antimicrobial nanomaterials. fao.org

Spin crossover (SCO) nanoparticles are a class of smart materials that can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light. rsc.orgbohrium.com This switching behavior is accompanied by changes in their magnetic and optical properties, making them promising for applications in sensing, data storage, and molecular electronics.

To integrate these nanoparticles into devices, they must be precisely positioned and anchored onto surfaces or within a matrix. Silane chemistry provides a robust method for achieving this. While direct use of IPTMS is not extensively documented in readily available literature, the general strategy involves functionalizing a substrate (like silica or gold) with a silane to create a reactive layer. SCO nanoparticles, which can be synthesized with complementary functional groups, are then covalently linked to this layer. The iodopropyl group of IPTMS-functionalized surfaces would be an ideal anchor point for SCO complexes modified with nucleophilic groups (e.g., thiols or amines), enabling their stable immobilization.

Quantum dots (QDs) are semiconductor nanocrystals with unique, size-dependent optical properties, such as bright, narrow, and tunable fluorescence emission. nih.govsigmaaldrich.com These properties make them highly valuable for applications in bioimaging, sensing, and light-emitting devices. researchgate.netiit.edu However, QDs synthesized in organic media are typically hydrophobic and require surface modification to be transferred into aqueous solutions for biological applications.

Silanization is a common and effective strategy to encapsulate QDs with a protective and functional shell. nih.gov IPTMS can be used in this process to create a silica shell that is not only hydrophilic but also carries a reactive handle for bioconjugation. The iodopropyl groups on the surface of the silica-coated QD can be used to covalently attach biomolecules such as proteins, antibodies, or DNA. This targeted functionalization is essential for using QDs as specific probes in cellular imaging and diagnostic assays, allowing them to bind to specific targets within a biological system. semanticscholar.org

Chemical Sensors and Biosensors

This compound serves as a critical surface modification agent in the fabrication of sensitive and specific chemical sensors and biosensors. Its trimethoxysilane (B1233946) group allows for covalent attachment to hydroxylated surfaces like silica and glass, while the iodopropyl group provides a reactive site for the subsequent immobilization of various molecules.

Development of Biosensors via Biomolecule Immobilization

The performance of a biosensor, a device that combines a biological component with a physicochemical detector, heavily relies on the effective immobilization of the bioreceptor molecule. This process is crucial for maintaining the biomolecule's activity, which in turn affects the sensor's sensitivity, shelf-life, and reproducibility nih.gov. Silanization, a process that forms a layer of alkoxysilane molecules on a substrate, is a widely employed technique for immobilizing biomolecules on oxide surfaces like glass or silicon dioxide (SiO₂) nih.gov.

This compound (IPTMS) has proven to be an advantageous reagent for this purpose. It facilitates the covalent attachment of template molecules, such as peptides, to a support material. This is particularly useful in the solid-phase synthesis of Molecularly Imprinted Polymers (MIPs) mdpi.comresearchgate.net. For instance, researchers have utilized IPTMS to covalently bond a mercapto-derived peptide to a silicon oxide support. This peptide then acts as a template to create specific recognition sites for epitopes of the epidermal growth factor receptor (EGFR), a known cancer biomarker mdpi.comresearchgate.net.

The use of IPTMS in this context offers several benefits over traditional methods that often rely on amino silanes. It reduces the number of synthetic steps and associated costs. Furthermore, it eliminates potential side reactions and poorly controlled polymerization that can arise from the presence of amine groups mdpi.com. Studies have shown that iodo silanes like IPTMS outperform amino silanes in producing MIPs with higher purity, specificity, and nanomolar affinity for the target peptide researchgate.net. This highlights the superiority of this compound as a substrate for creating advanced biosensing materials researchgate.net.

| Feature | This compound (Iodo Silane) | Conventional Amino Silanes |

|---|---|---|

| Purity of MIPs | High | Affected by side reactions |

| Specificity | High | Potentially lower |

| Affinity for Target | High (nanomolar) | Variable |

| Synthetic Steps | Reduced | More steps often required |

| Side Reactions | Minimal | Problematic side reactions identified |

Integration in Diagnostic Tools

The unique properties of this compound make it a valuable component in the development of modern diagnostic tools . Its ability to form stable, covalent linkages with biomolecules is essential for creating reliable diagnostic platforms. A prime example is its use in synthesizing molecularly imprinted polymers (MIPs) designed to detect cancer biomarkers like the epidermal growth factor receptor (EGFR) mdpi.comresearchgate.net. By immobilizing a template molecule on a solid support using IPTMS, highly selective binding sites are created. These sites can then capture the target biomarker from complex biological samples, forming the basis of a diagnostic test researchgate.net. This approach, which demonstrates superior performance in terms of purity and affinity compared to older methods, is a significant step forward in creating more accurate and sensitive diagnostic assays researchgate.net.

The general principle of using silane coupling agents to construct biosensors is well-established. For example, a different silane, 3-glycidoxypropyltrimethoxysilane, has been used to develop an electrochemical immunosensor for detecting the TRAP1 antigen, another protein linked to cancer researchgate.net. This underscores the versatility of silane chemistry in creating a wide range of diagnostic devices for early disease detection.

Ion Current Rectifying Quartz Nanopipettes Functionalization

Quartz nanopipettes are powerful tools in analytical chemistry and molecular diagnostics, often used for the sensitive detection of ions and molecules researchgate.net. A key phenomenon observed in these devices is ion current rectification (ICR), an asymmetric current-voltage relationship that arises from the geometry of the nanopore and the charge on its inner surface nih.govsemanticscholar.orgutexas.edu. The surface charge can be modified by functionalizing the inner walls of the nanopipette, which in turn modulates the ICR response upon analyte binding, forming the basis for a sensor nih.govnih.gov.

This compound is instrumental in this functionalization process. In one study, it was used as a key reagent to attach cyclam probe moieties to the internal surfaces of a quartz nanopipette acs.org. The synthesis involved reacting cyclam with this compound to create a silyl (B83357) cyclam derivative. This derivative was then immobilized on the bare internal glass surface of the nanopipette acs.org.

The resulting cyclam-functionalized nanopipettes demonstrated high responsiveness to metal ions. When metal dichloride salts were added to the surrounding electrolyte solution, the binding of metal ions to the immobilized cyclam probes caused significant and measurable changes in the ion current rectification acs.org. This application showcases the utility of this compound in creating highly specialized nanosensors for the detection of trace metal contaminants acs.org.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product |

|---|---|---|---|---|---|

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | Potassium Carbonate (K₂CO₃) | This compound | Acetonitrile (MeCN) | Reflux for 16h under N₂ | 3-(1,4,8,11-Tetraazacyclotetradecane) propyltrimethoxysilane (Silyl Cyclam) |

Precursor in Organic Synthesis and Functional Group Introduction

Beyond sensor technology, this compound is a valuable precursor in organic synthesis, primarily for introducing specific functional groups onto surfaces and into materials biosynth.com. Its dual reactivity—the hydrolysis and condensation of the trimethoxysilane group and the nucleophilic substitution of the iodo group—allows for a wide range of chemical modifications.

A significant application is the organic modification of mesoporous silica supports via grafting methods sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com. The silane end of the molecule anchors it to the silica surface, while the iodopropyl group remains available for further reactions. This functionalized support can then be used in various applications, including catalysis and chromatography.

Furthermore, this compound is used to synthesize heavy atom-concentrated organically modified silica nanoparticles sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com. The presence of the heavy iodine atom can be leveraged in applications such as enhancing the efficacy of photodynamic therapy. The compound's utility extends to reactions with various nucleophilic groups beyond thiols, making it a versatile tool for chemists looking to create novel functional materials mdpi.com.

Characterization Methodologies for 3 Iodopropyl Trimethoxysilane Modified Systems

Spectroscopic Techniques for Chemical Bonding Analysis

Spectroscopic methods are indispensable for probing the chemical structure of (3-Iodopropyl)trimethoxysilane-modified surfaces. They provide direct evidence of covalent bond formation between the silane (B1218182) and the substrate, as well as the integrity of the iodopropyl functional group.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the atoms within the top 10 nanometers of a surface. When a surface is modified with this compound, XPS is used to confirm the presence of silicon, iodine, carbon, and oxygen on the substrate and to analyze their chemical bonding environments through the measurement of core-level electron binding energies.

The covalent attachment of the silane to a hydroxylated surface results in the formation of Si-O-Substrate bonds. This is evidenced in the high-resolution Si 2p spectrum. The binding energy for silicon in a siloxane (Si-O) environment typically appears at a different value than that of elemental silicon or silicon dioxide. For instance, silicon involved in CH₂-Si-O bonds has been reported around 102.3 eV. researchgate.net

The presence of the intact iodopropyl chain is confirmed by the detection of the I 3d signal. The I 3d region presents a distinct doublet (I 3d₅/₂ and I 3d₃/₂) due to spin-orbit coupling. The binding energy for the I 3d₅/₂ peak in metal iodides and similar organic environments is typically observed around 619 eV. thermofisher.com The C 1s spectrum can be deconvoluted to identify the different carbon environments: the C-Si, C-C, and C-I bonds of the propyl chain, and the C-O bonds of the methoxy (B1213986) groups if hydrolysis is incomplete.

Table 1: Representative XPS Binding Energies for this compound Components

| Core Level | Typical Binding Energy (eV) | Inferred Chemical Bond/State |

|---|---|---|

| Si 2p | ~102.3 | Si-O (Siloxane network, Si-O-Substrate) |

| I 3d₅/₂ | ~619 | C-I (Iodopropyl group) |

| C 1s | ~285.0 | C-C, C-Si |

| ~286.5 | C-I | |

| ~288.0 | C-O (Residual methoxy groups) | |

| O 1s | ~532.6 | Si-O (Siloxane network, Si-O-Substrate) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups and characterizing the chemical structure of the silane layer. The analysis relies on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

The hydrolysis and condensation of this compound on a surface lead to the disappearance of Si-O-CH₃ bands and the appearance of strong, broad bands associated with Si-O-Si (siloxane) linkages. These asymmetric stretching vibrations are typically observed in the 1100-1000 cm⁻¹ region. researchgate.netresearchgate.net The formation of covalent bonds with the substrate (Si-O-Substrate) can also be detected in this region. Additionally, the characteristic vibrations of the propyl chain, such as C-H stretching and bending modes, confirm the presence of the organic part of the molecule.

Table 2: Key FTIR Vibrational Frequencies for this compound Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~2940, ~2840 | Asymmetric & Symmetric C-H Stretch | -CH₂- | Confirms presence of the propyl chain. |

| ~1190 | Si-O-C Stretch | Si-OCH₃ | Indicates unhydrolyzed methoxy groups. |

| ~1100-1000 | Asymmetric Si-O-Si Stretch | Siloxane | Evidence of silane condensation and polymerization. |

| ~950-810 | Si-OH Stretch | Silanol (B1196071) | Indicates hydrolyzed, uncondensed silane. |

| ~800 | C-Cl Absorption (by analogy) | Propyl Halide | The C-I bond vibration is expected at lower frequencies. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the detailed molecular structure of the silane and its condensation products in solution or in the solid state.

²⁹Si NMR provides direct insight into the condensation state of the silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane bonds attached to it. This is often described using the T-notation (for trifunctional silanes), where the superscript indicates the number of bridging oxygen atoms.

T⁰ : R-Si(OR')₃ (no condensation)

T¹ : R-Si(OR')₂(O-Si) (one siloxane bond)

T² : R-Si(OR')(O-Si)₂ (two siloxane bonds, chain middle groups)

T³ : R-Si(O-Si)₃ (fully condensed, cross-linking sites)

¹³C NMR is used to verify the structure of the iodopropyl group. The spectrum will show distinct signals for the three carbon atoms of the propyl chain, with their chemical shifts influenced by the neighboring silicon and iodine atoms. The carbon attached to the iodine (C-I) is expected to be the most deshielded. The signal for the methoxy group carbons (-OCH₃) would also be visible if the silane is not fully hydrolyzed.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group/Site | Expected Chemical Shift (ppm) | Structural Information |

|---|---|---|---|

| ²⁹Si | T⁰ | ~ -42 | Monomeric, unreacted silane |

| T¹ | ~ -50 | Chain end-groups | |

| T² | ~ -58 | Linear chain middle-groups | |

| T³ | ~ -68 | Fully cross-linked sites | |

| ¹³C | -Si-C H₂- | ~10-15 | Carbon adjacent to silicon |

| -CH₂-C H₂-CH₂- | ~25-30 | Central carbon of the propyl chain | |

| -C H₂-I | ~5-10 | Carbon bonded to iodine | |

| -OCH₃ | ~50 | Methoxy group carbon |

Microscopic and Imaging Techniques for Surface Morphology

Microscopy techniques are essential for visualizing the physical changes that occur on a substrate surface following modification with this compound. These methods provide information on topography, roughness, and the uniformity of the applied silane layer.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is used to quantify changes in surface roughness at the micro- and nanoscale resulting from the application of the silane layer. oamjms.eu

By scanning a sharp tip over the surface, AFM can measure features vertically with sub-nanometer resolution and horizontally in the nanometer range. Comparing the surface topography before and after modification allows for the characterization of the silane film's homogeneity and thickness. Quantitative analysis of AFM images yields critical surface roughness parameters, such as the average roughness (Ra) and the root mean square (RMS) roughness (Rq), which are often altered by the formation of the siloxane network on the substrate. nih.gov An increase in these parameters can indicate the formation of silane aggregates, while a smooth, uniform increase may suggest monolayer or thin film formation.

Table 4: Common Surface Roughness Parameters Measured by AFM

| Parameter | Symbol | Description |

|---|---|---|

| Average Roughness | Ra | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root Mean Square Roughness | Rq or RMS | The root mean square average of the height deviations taken from the mean image data plane. |

| Maximum Peak Height | Rp | The height of the highest peak in the evaluation length. |

| Maximum Valley Depth | Rv | The depth of the deepest valley in the evaluation length. |

Scanning Electron Microscopy (SEM)

In the characterization of materials synthesized using this compound, such as polymer nanoparticles, SEM reveals the size, shape, and surface texture of the resulting structures. researchgate.net While SEM does not provide the vertical resolution of AFM for thin films, it is invaluable for observing micron-scale features and ensuring that the modification process has not introduced undesirable particulates or inconsistencies on the surface. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental mapping, visually correlating the surface topography with the distribution of silicon and iodine.

Thermal Analysis for Grafting Density and Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and composition of materials modified with this compound. The method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides quantitative information about the amount of silane grafted onto a substrate, often referred to as the grafting density.

The process involves heating the modified material to a high temperature, typically up to 800°C or higher, in an inert or oxidative atmosphere. The organic component of the silane, the iodopropyl group, decomposes and volatilizes, resulting in a measurable weight loss. The weight loss that occurs in the temperature range corresponding to the decomposition of the silane can be directly related to the amount of silane that was covalently bonded to the surface. nih.gov

From the TGA data, the grafting density can be calculated, often expressed as the number of silane molecules per unit surface area of the substrate (e.g., molecules/nm²). This is a critical parameter for understanding and controlling the surface properties of the modified material. TGA is also used to assess the thermal stability of the functionalized material by identifying the onset temperature of decomposition for the grafted layer.

Table 1: Representative TGA Data for Calculating Grafting Density of this compound on Silica (B1680970) Nanoparticles

| Sample ID | Substrate | Silanization Condition | Weight Loss (%) (200-600°C) | Calculated Grafting Density (molecules/nm²) |

|---|---|---|---|---|

| Control-SiO₂ | Silica Nanoparticles | Unmodified | 1.5 | N/A |

| IPTS-1 | Silica Nanoparticles | 1% IPTS, 2h | 5.8 | 1.7 |

| IPTS-2 | Silica Nanoparticles | 5% IPTS, 2h | 9.2 | 3.1 |

| IPTS-3 | Silica Nanoparticles | 5% IPTS, 6h | 11.5 | 3.9 |

Wettability and Surface Energy Measurements

Contact angle goniometry is a widely used surface-sensitive technique to characterize the wettability of a solid surface. biolinscientific.com This measurement is particularly useful for confirming the successful modification of a substrate with this compound, as the grafting of the silane layer alters the surface's chemical composition and, consequently, its interaction with liquids.

The technique involves depositing a small droplet of a probe liquid (commonly deionized water) onto the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface. A change in the water contact angle (WCA) before and after silanization provides strong evidence of surface modification. Typically, hydrophilic substrates like glass or silica exhibit low WCAs. After functionalization with this compound, the surface becomes more hydrophobic due to the organic propyl chain, leading to a significant increase in the WCA.

By measuring the contact angles of several liquids with known polar and dispersive surface tension components, the surface free energy of the modified substrate can be calculated using various theoretical models (e.g., Owens-Wendt, Fowkes). cuni.cz This allows for a quantitative assessment of how the silane treatment modifies the surface energy. researchgate.net

Table 2: Water Contact Angle and Surface Free Energy of a Glass Substrate Before and After Modification with this compound

| Surface | Water Contact Angle (°) | Surface Free Energy (mN/m) | Polar Component (mN/m) | Dispersive Component (mN/m) |

|---|---|---|---|---|

| Unmodified Glass | 35 ± 2 | 58.2 | 35.5 | 22.7 |

| IPTS-Modified Glass | 85 ± 3 | 34.5 | 5.1 | 29.4 |

Electrochemical Characterization of Modified Electrodes

When this compound is used to modify conductive or semiconductive surfaces for applications such as sensors or electronic devices, electrochemical characterization techniques are essential for evaluating the properties of the resulting interface. walshmedicalmedia.com The two most common techniques are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).